4-Difluoromethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound characterized by its unique pyrazole structure, which includes difluoromethyl, methyl, and carboxylic acid functional groups. This compound is notable for its applications in agriculture, particularly as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase in fungal pathogens. The compound's chemical properties are enhanced by the presence of fluorine atoms, which often improve biological activity and stability in various applications .
The synthesis of 4-difluoromethyl-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods:
The molecular structure of 4-difluoromethyl-1-methyl-1H-pyrazole-5-carboxylic acid can be described as follows:
The structure features a pyrazole ring with the difluoromethyl group at the 4-position and a carboxylic acid at the 5-position, contributing to its reactivity and biological activity .
4-Difluoromethyl-1-methyl-1H-pyrazole-5-carboxylic acid participates in various chemical reactions:
The primary mechanism of action for 4-difluoromethyl-1-methyl-1H-pyrazole-5-carboxylic acid derivatives lies in their ability to inhibit succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This inhibition disrupts energy production within fungal cells, leading to cell death. The compounds have been shown to exhibit higher antifungal activity compared to traditional fungicides like boscalid, making them valuable in agricultural applications .
4-Difluoromethyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific applications:
The discovery of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) emerged from systematic efforts to optimize pyrazole-based bioactive molecules. Initial pyrazole carboxylic acid derivatives, explored since the 1990s, showed limited fungicidal efficacy. A breakthrough came in 1993 when Monsanto chemists developed the first synthesis route for DFMPA, involving:
This scaffold gained prominence due to its electronic versatility: The difluoromethyl group (-CF₂H) enhances lipid solubility and metabolic stability, while the carboxylic acid moiety enables derivatization into amide fungicides. By the early 2000s, DFMPA became the central building block for seven commercial succinate dehydrogenase inhibitor (SDHI) fungicides, including bixafen (Bayer, 2011) and fluxapyroxad (BASF, 2012) [2] [5].
Table 1: Key Commercial SDHI Fungicides Derived from DFMPA
Compound | Manufacturer | Introduction Year | Primary Target Crops |
---|---|---|---|
Bixafen | Bayer | 2011 | Cereals, oilseed rape |
Fluxapyroxad | BASF | 2012 | Soybeans, peanuts |
Benzovindiflupyr | Syngenta | 2012 | Fruits, vegetables |
Pydiflumetofen | Syngenta | 2016 | Cereals, corn, soybeans |
Inpyrfluxam | Sumitomo | 2020 | Cereals, turf |
DFMPA-based fungicides revolutionized SDHI chemistry by overcoming critical limitations of early inhibitors like carboxin (1960s), which only controlled basidiomycetes. The molecular architecture of DFMPA enables optimal binding at the ubiquinone site of succinate dehydrogenase (Complex II) in fungal mitochondria. Specifically:
This mechanism halts electron transfer in the tricarboxylic acid (TCA) cycle, depleting ATP production. DFMPA derivatives exhibit broad-spectrum activity against Ascomycota pathogens (e.g., Zymoseptoria tritici, Botrytis cinerea), which earlier SDHIs failed to control. Environmental studies show DFMPA itself is a major soil metabolite of fluxapyroxad (13.9% formation fraction) and sedaxane (14.5%), with moderate mobility (Kfoc 9.85 mL/g) and short persistence (DT₅₀ 8.3 days) [1] [6] [12].
Structural optimization of DFMPA analogs progressed through three phases:
Early modifications (2000–2010): Focused on varying the amide side chain. Syngenta’s pydiflumetofen combined DFMPA with 2,4,6-trichlorobenzaldehyde-derived amine, enhancing control of Fusarium species [1] [9].
Heterocyclic integration (2010–2015): Introduction of nitrogen-rich rings improved systemic mobility. Compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl-DFMPA amide) inhibited Colletotrichum orbiculare at EC₅₀ 5.50 μg/mL, outperforming boscalid (EC₅₀ 83.61 μg/mL) [9].
Stereoselective synthesis (2015–present): Enantiopure derivatives like benzovindiflupyr’s R-isomer show enhanced bioactivity. Patent ES2672923T3 further disclosed crystalline polymorphs of DFMPA amides with improved rainfastness [7] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: